molecular formula C11H14N2S B2687641 4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole CAS No. 1367952-53-1

4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole

Cat. No.: B2687641
CAS No.: 1367952-53-1
M. Wt: 206.31
InChI Key: VWYHKGSHFQBLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole” is a chemical compound with the molecular formula C11H14N2S and a molecular weight of 206.31 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of thieno[2,3-b]pyrrole derivatives involves a series of reactions. For instance, 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates react with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature, forming 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . The Hemetsberger–Knittel protocol is another synthetic approach that involves three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a thieno[2,3-b]pyrrole ring . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Properties

IUPAC Name

4-piperidin-4-yl-6H-thieno[2,3-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-4-12-5-2-8(1)10-7-13-11-9(10)3-6-14-11/h3,6-8,12-13H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYHKGSHFQBLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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